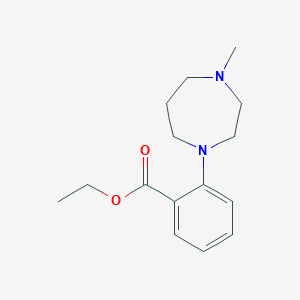

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate

Descripción general

Descripción

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate is a compound of interest due to its structural features that include a benzoate group and a 1,4-diazepane moiety. This article explores the biological activities associated with this compound, including its pharmacological potential and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 262.347 g/mol. The presence of the diazepane ring contributes significantly to its biological activity, particularly in the realms of anxiolytic and anticonvulsant effects.

Anxiolytic and Anticonvulsant Effects

Preliminary studies indicate that compounds containing the 1,4-diazepane structure exhibit diverse biological activities. This compound has been evaluated for its potential anxiolytic effects, similar to other diazepane derivatives. In particular, related compounds have shown inhibitory activity against human Factor Xa, suggesting potential applications in anticoagulation therapy.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that ethyl esters similar to this compound exhibit weak anti-inflammatory and moderate analgesic effects in animal models. A study involving carrageenan-induced edema reported that a screening dose of 20 mg/kg showed these properties, indicating potential therapeutic applications in pain management.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(1,4-diazepan-1-yl)benzoate | Lacks methyl substitution at the diazepane ring | |

| (4-methyl-1,4-diazepan-1-yl)benzamide | Contains an amide instead of an ester | |

| Ethyl 2-(4-methylperhydro-1,4-diazepin-1-yl)benzoate | Features a perhydro substitution |

The unique methyl substitution on the diazepane ring in this compound may influence its biological activity compared to these related compounds.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methyl-1,4-diazepan-1-one with ethyl benzoate under acidic conditions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor product formation and purity.

Case Studies and Research Findings

Several studies have explored the biological activities of related diazepane derivatives:

- Anticancer Activity : Research on oxazolo[5,4-d]pyrimidines has demonstrated cytotoxic activity against various human cancer cell lines. These findings suggest that compounds with similar structural motifs may also exhibit anticancer properties .

- Inhibition Studies : A study focusing on HDAC3 and HDAC8 inhibition revealed that diazepane-containing compounds exhibited significant inhibitory activity compared to other structures .

- Pharmacological Characterization : The pharmacological profiles of related compounds have been characterized through various assays, highlighting their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Preliminary studies have indicated that compounds containing the 1,4-diazepane structure exhibit a range of biological activities:

- Anxiolytic and Anticonvulsant Effects : Related compounds have been evaluated for their potential to alleviate anxiety and seizures, suggesting that Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate may share similar properties.

- Anticoagulation Potential : Some derivatives have shown inhibitory activity against human Factor Xa, indicating a possible application in anticoagulation therapy.

Case Studies

Several studies have investigated the pharmacological properties of related compounds:

-

Analgesic Effects :

- A study on structurally similar compounds demonstrated weak anti-inflammatory and moderate analgesic effects when tested in carrageenan-induced edema models.

-

Antimicrobial Activity :

- Derivatives of diazepane have shown promising results against various bacterial strains, indicating potential applications in treating infections.

- In Vitro Biological Testing :

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid. This reaction is critical for modifying pharmacokinetic properties or generating intermediates for further derivatization.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid + ethanol |

| Basic Hydrolysis | NaOH (aq), heat | Sodium salt of benzoic acid + ethanol |

This reactivity aligns with studies on structurally similar esters, where hydrolysis is a common pathway for functional group interconversion .

Alkylation at the Diazepane Nitrogen

The secondary amine in the 1,4-diazepane ring is susceptible to alkylation, enabling the introduction of substituents. For example, reaction with methyl iodide in the presence of a base like DIPEA yields quaternized derivatives.

Example Reaction

| Reagents | Conditions | Product |

|---|---|---|

| CH₃I, DIPEA | Dry DMF, 25°C | N-Methylated diazepane derivative |

Alkylation reactions are pivotal for enhancing binding affinity to biological targets, as demonstrated in analogs like compound 8 (PMC study) .

Acylation Reactions

The diazepane nitrogen can undergo acylation with reagents such as acyl chlorides or activated esters. For instance, coupling with 1-adamantanecarboxylic acid using HOBt/HBTU generates amide derivatives.

Mechanism

-

Activation of carboxylic acid with HOBt/HBTU.

-

Nucleophilic attack by the diazepane nitrogen.

This method mirrors the synthesis of compound 3 in the PMC study, achieving a 61% yield under optimized conditions .

Cyclization and Ring Expansion

The diazepane ring may participate in cyclization reactions under specific conditions. For example, treatment with triphosgene could induce ring contraction or expansion, though direct evidence for this compound is limited. Analogous studies suggest potential for forming bicyclic structures .

Mechanistic Considerations

-

Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, with acid/base catalysis.

-

Alkylation/Acylation : Follows standard amine reactivity, influenced by steric hindrance from the diazepane ring.

These insights are corroborated by synthetic routes for related compounds, such as the use of continuous flow hydrogenation for intermediates .

Propiedades

IUPAC Name |

ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVHDPRFJKPWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594662 | |

| Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-58-5 | |

| Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.